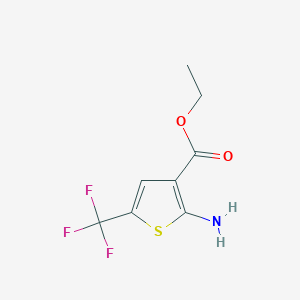
2-Amino-5-(trifluorométhyl)thiophène-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiophene ring structure
Applications De Recherche Scientifique
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
Target of Action
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Analyse Biochimique
Biochemical Properties
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The interactions of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate with these biomolecules often involve binding to active sites or modulating enzyme activity, thereby affecting biochemical pathways.
Cellular Effects
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the expression of genes involved in inflammation and cancer . Additionally, Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability, which can influence their efficacy and safety in in vitro and in vivo experiments . Long-term exposure to Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate may lead to cumulative effects on cellular processes, necessitating careful monitoring and evaluation.
Dosage Effects in Animal Models
The effects of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage or metabolic disturbances. Understanding the dosage-response relationship is essential for optimizing the therapeutic potential of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate while minimizing its toxicity.
Metabolic Pathways
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, thiophene derivatives have been shown to be transported by organic anion transporters, which can affect their distribution in different tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate typically involves the condensation of ethyl 2-cyanoacetate with trifluoroacetaldehyde and elemental sulfur in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often conducted in polar solvents under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino-substituted thiophene derivatives.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate
- Ethyl 2-amino-5-phenylthiophene-3-carboxylate
- Methyl 2-amino-5-chlorothiophene-3-carboxylate
Comparison: Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its analogs with different substituents. The trifluoromethyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design.
Propriétés
IUPAC Name |
ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-2-14-7(13)4-3-5(8(9,10)11)15-6(4)12/h3H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAWMSHJYZKYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
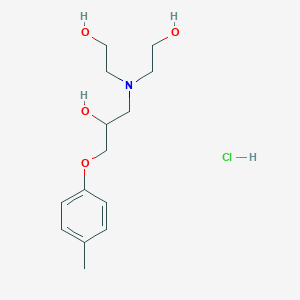
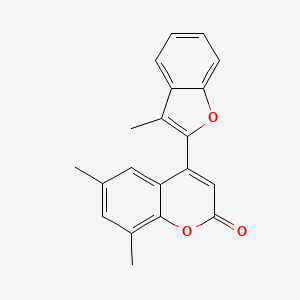
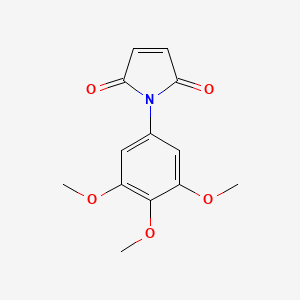
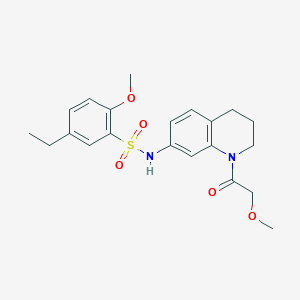
![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
![1-(adamantane-1-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2517650.png)
![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
![2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2517653.png)
![N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2517656.png)
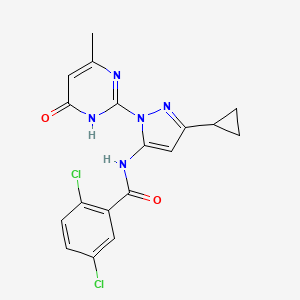
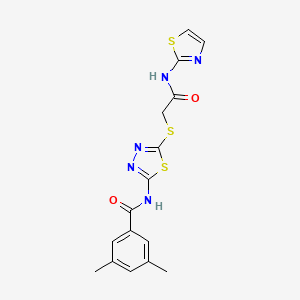
![1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine](/img/structure/B2517660.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
